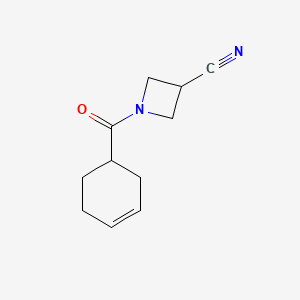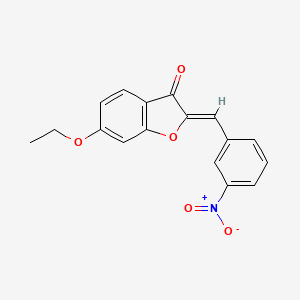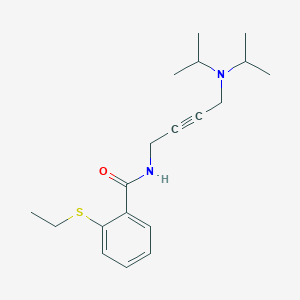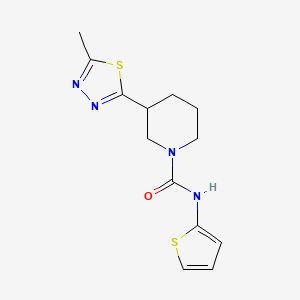![molecular formula C18H26N2O2 B2520588 Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate CAS No. 134575-11-4](/img/structure/B2520588.png)
Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate is a useful research compound. Its molecular formula is C18H26N2O2 and its molecular weight is 302.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
- This compound has been utilized in the enantioselective synthesis of key intermediates for potent CCR2 antagonists. A notable example is the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, where an iodolactamization is a critical step (Campbell et al., 2009).
Asymmetric Synthesis Applications
- It has been applied in the asymmetric synthesis of complex molecules, such as the total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives (Nativi, Reymond, & Vogel, 1989).
Structural Analysis and Hydrogen Bond Studies
- The compound has been synthesized and analyzed structurally to understand the interplay of strong and weak hydrogen bonds, contributing significantly to crystallography and molecular structure studies (Das et al., 2016).
Applications in Medicinal Chemistry
- In the field of medicinal chemistry, derivatives of this compound have shown potential. For instance, studies have shown its relevance in the synthesis of nucleoside analogues and as an intermediate in the development of antiherpetic agents (Marquez et al., 1996).
Synthesis of Polymerizable Antioxidants
- Its derivatives have been used in synthesizing new monomeric antioxidants containing hindered phenol, contributing to advances in polymer degradation and stability (Pan, Liu, & Lau, 1998).
Advanced Organic Synthesis Techniques
- It has played a role in developing new synthesis methods for complex organic molecules. This includes scalable syntheses of enantiomerically pure derivatives, which are critical for pharmaceutical applications (Maton et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-9-14-15-11-20(12-16(14)15)10-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,19,21)/t14?,15-,16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLROGVCOKZEST-MQVJKMGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2C1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201109328 |
Source


|
| Record name | Carbamic acid, [[3-(phenylmethyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-, 1,1-dimethylethyl ester, (1α,5α,6α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134575-11-4 |
Source


|
| Record name | Carbamic acid, [[3-(phenylmethyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-, 1,1-dimethylethyl ester, (1α,5α,6α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Chlorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2520507.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide](/img/structure/B2520511.png)
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2520512.png)

![2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one](/img/structure/B2520516.png)

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B2520521.png)



![8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2520525.png)
